2-Oxohept-4-ene-1,7-dioic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8O5 |
|---|---|
Molecular Weight |
172.13 g/mol |
IUPAC Name |
(E)-6-oxohept-3-enedioic acid |
InChI |
InChI=1S/C7H8O5/c8-5(7(11)12)3-1-2-4-6(9)10/h1-2H,3-4H2,(H,9,10)(H,11,12)/b2-1+ |
InChI Key |
ICGKEQXHPZUYSF-OWOJBTEDSA-N |
Isomeric SMILES |
C(/C=C/CC(=O)O)C(=O)C(=O)O |
Canonical SMILES |
C(C=CCC(=O)O)C(=O)C(=O)O |
Origin of Product |
United States |
Biological Occurrence and Metabolic Roles of 2 Oxohept 4 Ene 1,7 Dioic Acid
Distribution of 2-Oxohept-4-ene-1,7-dioic Acid in Microbial Organisms
Presence in Escherichia coli Strains (e.g., E. coli C, E. coli W)
The compound this compound is a known intermediate in the homoprotocatechuate (HPC) catabolic pathway in certain strains of Escherichia coli. nih.govasm.orgasm.org This pathway is one of the longest identified catabolic sequences in E. coli. asm.org
In E. coli C, the degradation of 4-hydroxyphenylacetic acid (4-HPA) proceeds through the meta-cleavage of the aromatic ring, a pathway in which this compound is a key metabolite. nih.gov The enzyme responsible for its transformation is 2-oxo-hept-3-ene-1,7-dioic acid (OHED) hydratase, also known as HpcG. nih.govnih.gov This enzyme has been cloned and expressed from E. coli C for detailed study. nih.govnih.govresearchgate.net The HpcG hydratase facilitates the conversion of 2-oxohept-4-ene-1,7-dioate (B1261027) to 4-hydroxy-2-oxoheptanedioate. string-db.org
Similarly, in E. coli W, this compound is an intermediate in the catabolism of 4-HPA. asm.orgnih.gov The genetic cluster responsible for this pathway contains the hpaH gene, which encodes the 2-oxo-hept-3-ene-1,7-dioic acid hydratase. This enzyme is homologous to the HpcG hydratase found in E. coli C. asm.org The pathway ultimately breaks down aromatic compounds into central metabolites like pyruvate (B1213749) and succinic semialdehyde. nih.gov
Interactive Data Table: Key Enzymes and Intermediates in the Homoprotocatechuate Pathway in E. coli
| Preceding Intermediate | Enzyme | Gene (E. coli W / E. coli C) | Product | Subsequent Intermediate |
| 5-Oxo-pent-3-ene-1,2,5-tricarboxylic acid (OPET) | OPET decarboxylase | HpaG / HpcE | 2-Hydroxy-hept-2,4-diene-1,7-dioic acid (HHDD) | This compound |
| 2-Hydroxy-hept-2,4-diene-1,7-dioic acid (HHDD) | HHDD isomerase | HpaG / HpcE | This compound | 2,4-Dihydroxy-hept-2-ene-1,7-dioic acid (HHED) |
| This compound | OHED hydratase | HpaH / HpcG | 2,4-Dihydroxy-hept-2-ene-1,7-dioic acid (HHED) | Pyruvate and Succinic semialdehyde |
Occurrence in Other Bacterial Species (e.g., Burkholderia xenovorans, Pseudomonas mandelii, Olivibacter sitiensis)
The involvement of this compound in metabolic pathways is not limited to E. coli. Several other bacterial species utilize similar catabolic routes for the degradation of aromatic compounds.
Burkholderia xenovorans LB400 is known for its extensive catabolic capabilities, including the degradation of 3- and 4-hydroxyphenylacetate (B1229458). nih.gov This bacterium possesses the homoprotocatechuate central pathway, which involves the meta-cleavage of homoprotocatechuate. nih.govplos.org Within this pathway, 2-oxo-hept-3-ene-1,7-dioic acid (referred to as OHED) is a key intermediate. nih.govplos.orgfigshare.com The pathway proceeds through the action of enzymes such as OHED hydratase (HpaH). plos.org
In Pseudomonas mandelii , analysis of its genome has revealed the presence of enzymes belonging to the fumarylacetoacetate (FAA) hydrolase family, which includes 2-oxohepta-3-ene-1,7-dioic acid hydratase. vu.ltnih.gov This suggests the involvement of this compound in the catechol catabolic pathway of this organism, particularly in the degradation of compounds like 7-hydroxycoumarin. vu.ltnih.govresearchgate.net
The genome of Olivibacter sitiensis , a bacterium isolated from olive mill waste, contains genes that code for 2-keto-4-pentenoate hydratase/2-oxohepta-3-ene-1,7-dioic acid hydratase. nih.govosti.govosti.govresearchgate.net This finding indicates that O. sitiensis is capable of degrading aromatic compounds via the catechol pathway, where this compound serves as an intermediate. nih.govosti.govosti.govresearchgate.netscience.gov
Role as a Key Intermediate in Aromatic Compound Catabolism
This compound is a crucial intermediate in the meta-cleavage pathway, a common strategy employed by bacteria to degrade a wide variety of aromatic compounds. nih.govnih.gov These pathways are essential for the bioremediation of environmental pollutants and the global carbon cycle. nih.govbohrium.comfrontiersin.org
The meta-cleavage pathway involves the cleavage of a dihydroxylated aromatic ring adjacent to the two hydroxyl groups. nih.govnih.gov In the context of homoprotocatechuate degradation, the aromatic ring is opened to form a linear aldehyde, which is then further processed through a series of enzymatic reactions. nih.govnih.gov
The formation of this compound occurs after the initial ring cleavage and subsequent enzymatic modifications. Specifically, in the homoprotocatechuate pathway, 5-oxo-pent-3-ene-1,2,5-tricarboxylic acid (OPET) is decarboxylated to 2-hydroxy-hept-2,4-diene-1,7-dioic acid (HHDD), which is then isomerized to this compound. string-db.orgnih.gov This keto-acid is then hydrated by a specific hydratase to form 4-hydroxy-2-oxoheptanedioate, which is subsequently cleaved by an aldolase (B8822740) to yield pyruvate and a semialdehyde, thereby connecting the degradation of complex aromatic molecules to central metabolic cycles. nih.govnih.govasm.org
The enzymes involved in these pathways, such as the hydratases that act on this compound, are often part of gene clusters that can be located on plasmids, allowing for the horizontal transfer of these catabolic capabilities among different bacterial species. nih.gov
The 4 Hydroxyphenylacetic Acid and Homoprotocatechuate Degradation Pathways
Overview of the 4-Hydroxyphenylacetic Acid (4-HPA) Catabolic Pathway
The 4-HPA catabolic pathway is a well-documented metabolic route in various bacteria, including strains of Escherichia coli and Burkholderia xenovorans. nih.govplos.org This pathway involves the meta-cleavage of the aromatic nucleus and is considered one of the longest known catabolic pathways. nih.gov It comprises a series of genes, often clustered together, that encode the enzymes responsible for each step of the degradation process. nih.govasm.org
The degradation process begins with the metabolic precursor 4-Hydroxyphenylacetic acid (4-HPA). rupahealth.com The first crucial step is the hydroxylation of 4-HPA at the C-3 position. This reaction is catalyzed by a two-component enzyme, 4-HPA 3-monooxygenase, which is encoded by the hpaBC genes in E. coli. plos.orgasm.orgnih.gov The product of this hydroxylation is 3,4-dihydroxyphenylacetic acid, more commonly known as homoprotocatechuate (HPC). nih.govnih.gov
Once formed, HPC becomes the substrate for the pivotal ring fission reaction. The aromatic ring of HPC is cleaved via a meta-cleavage mechanism by the enzyme homoprotocatechuate 2,3-dioxygenase, encoded by the hpaD gene in B. xenovorans. nih.govplos.org This enzymatic step incorporates molecular oxygen and breaks the bond between carbons 2 and 3 of the benzene (B151609) ring, resulting in the formation of a linear, unsaturated dicarboxylic acid derivative, 5-carboxymethyl-2-hydroxy-muconic semialdehyde (CHMS). nih.govplos.org
Following the initial ring cleavage, the pathway proceeds through several intermediate steps before reaching 2-Oxohept-4-ene-1,7-dioic acid. The linear product CHMS is first oxidized to 5-carboxymethyl-2-hydroxy-muconic acid (CHM), which is then isomerized to 5-oxo-pent-3-ene-1,2,5-tricarboxylic acid (OPET). nih.govplos.org A subsequent decarboxylation of OPET yields 2-hydroxy-hept-2,4-diene-1,7-dioic acid (HHDD). nih.govplos.org
This compound emerges at this juncture as a keto tautomer of HHDD. nih.gov While some studies suggest a specific isomerase is responsible for this conversion, others indicate that the enol form (HHDD) and keto form (this compound) may exist in equilibrium, with the keto form being the true substrate for the subsequent enzymatic reaction. asm.orgasm.org The enzyme that acts upon this compound is a hydratase (named HpcG in E. coli C or HpaH in E. coli W), which catalyzes the addition of a water molecule. nih.govasm.org This positions this compound as a key intermediate immediately following the decarboxylation step and preceding the final hydration and aldol (B89426) cleavage reactions that yield pyruvate (B1213749) and succinic semialdehyde. asm.orgmicrobiologyresearch.org
Upstream Metabolic Precursors and Initial Ring Fission Reactions
Homoprotocatechuate (HPC) Meta-Cleavage Pathway
The Homoprotocatechuate (HPC) pathway is the central route for the catabolism of 4-HPA and other related aromatic compounds in many bacteria. plos.orgnih.gov It is defined by the meta-cleavage of the HPC ring and the subsequent series of reactions that break down the resulting linear molecule into intermediates of the Krebs cycle. nih.govebi.ac.uk
As detailed previously, homoprotocatechuate (HPC) is formed from the hydroxylation of precursors like 4-HPA. plos.orgnih.gov In some organisms, it can also be derived from the catabolism of L-tyrosine. nih.gov Once formed, HPC is the direct substrate for the ring-cleaving enzyme homoprotocatechuate 2,3-dioxygenase. nih.govplos.org
The product of this dioxygenase, 5-carboxymethyl-2-hydroxy-muconic semialdehyde (CHMS), undergoes a series of transformations that constitute the core of the HPC pathway. nih.govplos.org These steps are catalyzed by a suite of enzymes often encoded by a single gene cluster, such as the hpaGEDFHI operon in E. coli. asm.orgnih.gov The transformations proceed as follows:
Oxidation: CHMS is oxidized to 5-carboxymethyl-2-hydroxy-muconic acid (CHM) by CHMS dehydrogenase. nih.govplos.org
Isomerization: CHM is converted to 5-oxo-pent-3-ene-1,2,5-tricarboxylic acid (OPET) by the enzyme 5-carboxymethyl-2-hydroxymuconate isomerase. plos.orgebi.ac.uk
The pathway from OPET to this compound involves critical decarboxylation and isomerization steps. In B. xenovorans, the enzyme OPET decarboxylase catalyzes the removal of a carboxyl group from OPET to form 2-hydroxy-hept-2,4-diene-1,7-dioic acid (HHDD). nih.govplos.org
The final step leading to the formation of our target compound is the tautomerization of HHDD to its more stable keto form, this compound. nih.gov In E. coli, this isomerization and the preceding decarboxylation are thought to be carried out by a single bifunctional enzyme. uniprot.org This compound, this compound, is then hydrated by 2-oxo-hept-4-ene-1,7-dioate hydratase. nih.govstring-db.org This hydration reaction leads to the formation of 4-hydroxy-2-oxoheptanedioate, which is subsequently cleaved by an aldolase (B8822740) into pyruvate and succinate (B1194679) semialdehyde, thus completing the degradation pathway. uniprot.orgstring-db.org
Data Tables
Table 1: Key Enzymes and Intermediates in the Bacterial Degradation of 4-HPA This table outlines the sequential steps in the meta-cleavage pathway starting from 4-HPA.
| Step | Substrate | Enzyme | Product |
| 1 | 4-Hydroxyphenylacetic acid (4-HPA) | 4-HPA 3-monooxygenase | Homoprotocatechuate (HPC) |
| 2 | Homoprotocatechuate (HPC) | Homoprotocatechuate 2,3-dioxygenase | 5-carboxymethyl-2-hydroxy-muconic semialdehyde (CHMS) |
| 3 | 5-carboxymethyl-2-hydroxy-muconic semialdehyde (CHMS) | CHMS dehydrogenase | 5-carboxymethyl-2-hydroxy-muconic acid (CHM) |
| 4 | 5-carboxymethyl-2-hydroxy-muconic acid (CHM) | CHM isomerase | 5-oxo-pent-3-ene-1,2,5-tricarboxylic acid (OPET) |
| 5 | 5-oxo-pent-3-ene-1,2,5-tricarboxylic acid (OPET) | OPET decarboxylase | 2-hydroxy-hept-2,4-diene-1,7-dioic acid (HHDD) |
| 6 | 2-hydroxy-hept-2,4-diene-1,7-dioic acid (HHDD) | Isomerase / Tautomerization | This compound |
| 7 | This compound | 2-oxo-hept-4-ene-1,7-dioate hydratase | 4-hydroxy-2-oxoheptanedioate |
| 8 | 4-hydroxy-2-oxoheptanedioate | Aldolase | Pyruvate + Succinic semialdehyde |
Enzymology of 2 Oxohept 4 Ene 1,7 Dioic Acid Transformation
2-Oxohept-4-ene-1,7-dioate (B1261027) Hydratase (HpcG/HpaH, EC 4.2.1.163)
2-Oxohept-4-ene-1,7-dioate hydratase, also known as HpcG or HpaH, is an enzyme that catalyzes the hydration of a carbon-carbon double bond in (4Z)-2-oxohept-4-enedioate to produce (4S)-4-hydroxy-2-oxoheptanedioate. qmul.ac.ukebi.ac.uk This enzyme is a crucial component of the homoprotocatechuate meta-fission pathway, which allows organisms to use aromatic amino acids as their sole source of carbon and energy. acs.orgacs.org The enzyme is classified under EC number 4.2.1.163. qmul.ac.ukuniprot.org HpcG is part of the fumarylacetoacetate hydrolase (FAH) family of enzymes, which are known for their diverse enzymatic functions. portlandpress.comuoguelph.ca
The HpcG enzyme from E. coli shows significant amino acid sequence identity (34%) with MhpD, a hydratase involved in a related metabolic pathway, suggesting a common evolutionary origin. nih.govresearchgate.net
The catalytic mechanism of 2-oxohept-4-ene-1,7-dioate hydratase involves the addition of a water molecule to the substrate. acs.orgacs.org It is proposed that the reaction proceeds through the isomerization of the substrate to form a pair of conjugated double bonds in the enol tautomer, followed by a Michael addition of water. nih.gov Kinetic studies have shown that the enzyme can process both 2-oxo-hept-4-ene-1,7-dioate and its enol form, 2-hydroxy-2,4-heptadiene-1,7-dioate, with similar efficiency. acs.orgnih.gov
Isotopic labeling studies have provided further insight into the mechanism. When the reaction is carried out in deuterium (B1214612) oxide (²H₂O), a solvent deuteron (B1233211) is incorporated at both the C-3 and C-5 positions of the product. acs.orgresearchgate.net This supports a mechanism where the enzyme facilitates the isomerization of 2-oxo-hept-4-ene-1,7-dioate to its α,β-unsaturated ketone isomer, which is then followed by the Michael addition of water. acs.org However, it is not yet definitively known whether this process involves a one-base or a two-base mechanism. acs.orgresearchgate.net Structural modeling suggests that the water molecule that attacks the substrate is not directly coordinated to the metal ion in the active site. nih.gov It also indicates that separate active site groups are responsible for the isomerization and hydration steps. nih.gov
The hydration reaction catalyzed by 2-oxohept-4-ene-1,7-dioate hydratase is stereospecific. The enzyme converts (4Z)-2-oxohept-4-enedioate into (4S)-4-hydroxy-2-oxoheptanedioate. qmul.ac.uk Stereochemical studies using isotopic labeling have been crucial in elucidating the mechanism. acs.org When the reaction is performed in deuterium oxide, the enzymatic and chemical degradation of the resulting product, 3,5-di[²H]7, to a monodeuterated succinate (B1194679) allows for the assignment of the stereochemistry at the C-5 position. acs.org Similarly, the stereochemistry at the C-3 position can be determined by analyzing the coupling constants in the ¹H NMR spectrum of the product. acs.org The stereochemical outcome of this reaction is consistent with that of related enzymes like vinylpyruvate hydratase, suggesting a common mechanistic pathway for this class of enzymes. researchgate.net
Tautomerization plays a critical role in the enzymatic hydration of 2-oxohept-4-ene-1,7-dioic acid. The proposed mechanism involves an enzyme-catalyzed ketonization step. acs.orgacs.org The substrate, 2-oxohept-4-ene-1,7-dioate, is first isomerized to its α,β-unsaturated ketone tautomer. acs.org This tautomerization creates a conjugated system of double bonds, which facilitates the subsequent Michael addition of water. nih.gov Isotope labeling studies have demonstrated that the enzyme catalyzes the exchange of the C-3 proton of an alternate substrate, 2-oxo-1,7-heptadioate, with solvent deuterons, further supporting the role of tautomerization in the catalytic cycle. acs.orgresearchgate.net
2-Oxohept-4-ene-1,7-dioate hydratase requires a divalent metal ion for its catalytic activity. researchgate.netnih.gov Magnesium (Mg²⁺) has been identified as a necessary cofactor for the enzyme from Escherichia coli. qmul.ac.ukacs.orgacs.orgnih.gov The enzyme catalyzes the hydration of the carbon-carbon double bond without the need for any other cofactors besides this simple divalent metal ion. nih.gov While Mg²⁺ is the reported cofactor, other divalent metal ions like manganese (Mn²⁺) are preferred by the related XylJ and HpaH hydratases. uoguelph.ca Structural studies of HpcG with bound magnesium and an inhibitor, oxalate, have been conducted to understand the metal coordination and the active site architecture. nih.gov Modeling based on these structures suggests that the attacking water molecule is not part of the metal's coordination shell. nih.gov
The three-dimensional structure of HpcG provides valuable insights into its function and mechanism. The enzyme belongs to the fumarylacetoacetate hydrolase (FAH) family, characterized by a specific protein fold. portlandpress.comuoguelph.ca The crystal structure of HpcG has been solved in its apo form (without any bound ligand) and in complex with magnesium and the competitive inhibitor oxalate. nih.gov These structures reveal the architecture of the active site and suggest that distinct amino acid residues are involved in the isomerization and hydration steps of the reaction. nih.gov The substrate itself is unstable, which has posed challenges for co-crystallization studies. nih.gov
For structural and functional studies, the HpcG protein is typically produced recombinantly. The gene encoding HpcG from E. coli C has been cloned into high-expression plasmids, such as pET26b, and overexpressed in E. coli strains like BL21(DE3). nih.govnih.govresearchgate.net
The purification of the recombinant HpcG protein to a high degree of purity (greater than 95%) is a multi-step process. nih.govnih.govresearchgate.net A common purification strategy involves the following steps:
Cell Lysis and Clarification : The bacterial cells are harvested and broken open (lysed) to release the protein. The cell debris is then removed by centrifugation. nih.gov
Ammonium Sulfate (B86663) Precipitation : Ammonium sulfate is added to the cell extract to precipitate proteins. This step helps to partially purify HpcG. nih.gov
Affinity Chromatography : The protein solution is passed through a column containing a resin that specifically binds to a tag engineered onto the protein (e.g., a His-tag). This allows for the selective capture of the recombinant HpcG. nih.gov
Size-Exclusion Chromatography : The final purification step often involves separating proteins based on their size, which yields a highly pure sample of HpcG. nih.gov
Table 1: Summary of HpcG Purification Steps
| Step | Purpose |
|---|---|
| Cloning and Overexpression | Production of large quantities of the HpcG protein in a host system like E. coli. nih.govnih.govresearchgate.net |
| Cell Lysis | Release of the intracellular HpcG protein from the host cells. nih.gov |
| Ammonium Sulfate Precipitation | Initial enrichment of the HpcG protein from the crude cell extract. nih.gov |
| Affinity Chromatography | Highly selective purification based on specific binding of a protein tag. nih.gov |
| Size-Exclusion Chromatography | Final polishing step to remove remaining contaminants and aggregates. nih.gov |
Once purified, the HpcG protein can be crystallized for X-ray diffraction studies to determine its three-dimensional structure. nih.govnih.govresearchgate.net Crystals of HpcG have been obtained using the hanging-drop vapor-diffusion method. nih.govnih.govresearchgate.net These crystals, grown in solutions containing polyethylene (B3416737) glycol, diffracted to a high resolution, allowing for detailed structural analysis. nih.govnih.govresearchgate.net
Table 2: Crystallization and Diffraction Data for HpcG
| Parameter | Value | Reference |
|---|---|---|
| Crystallization Method | Hanging-drop vapor diffusion | nih.govnih.govresearchgate.net |
| Precipitant | Polyethylene glycol 20,000 | nih.govnih.govresearchgate.net |
| Space Group | P4₁2₁2 or P4₃2₁2 | nih.govnih.govresearchgate.net |
| Unit Cell Parameters (a, b, c) | a = 136 Å, b = 136 Å, c = 192 Å | nih.govnih.govresearchgate.net |
| Resolution | 2.1 Å | nih.govnih.gov |
Structural Biology and Active Site Characterization of HpcG
X-ray Crystallography and Structural Elucidation of Enzyme-Substrate Complexes
The three-dimensional structures of enzymes, particularly when complexed with their substrates or inhibitors, offer profound insights into their catalytic mechanisms. For the enzymes metabolizing this compound, X-ray crystallography has been a pivotal technique.
The crystal structure of 2-oxo-hept-4-ene-1,7-dioate hydratase (HpcG) from Escherichia coli C has been successfully determined to a resolution of 2.1 Å. nih.govresearchgate.net This high-resolution structure reveals that HpcG adopts a TIM barrel fold, a common and versatile protein architecture. cathdb.info The active site, where the chemical transformation of the substrate occurs, is situated at the C-terminal end of this barrel structure and contains a divalent metal ion, which is essential for the enzyme's catalytic activity. nih.gov The structure of HpcG in its apo form (without a bound ligand) has also been solved, providing a basis for comparison with substrate-bound forms. cathdb.infoebi.ac.uk
Further structural studies have been conducted on HpcG in complex with inhibitors, which mimic the binding of the natural substrate. These complex structures provide a snapshot of how this compound is likely positioned within the active site for the hydration reaction to take place.
Mutagenesis Studies for Functional Residue Identification
To pinpoint the specific amino acid residues that are critical for the function of enzymes like HpcG, scientists employ site-directed mutagenesis. This technique involves systematically replacing individual amino acids in the enzyme and then assessing the impact of these changes on its activity.
Through mutagenesis, key residues in the active site of HpcG and related enzymes have been identified. For instance, studies on 5-(carboxymethyl)-2-oxo-3-hexene-1,6-dioate decarboxylase (COHED), another enzyme in the homoprotocatechuate pathway, have identified Glu-276, Glu-278, and Lys-110 as crucial for its dual decarboxylase and tautomerase activities. utexas.edu Replacing the glutamate (B1630785) residues virtually eliminated all enzymatic activity, demonstrating their essential catalytic role. utexas.edu Similarly, in HpcG, specific acidic residues are responsible for coordinating the catalytic metal ion, and their mutation leads to a loss of function. These studies, combined with structural data, allow for a detailed mapping of the functional roles of active site residues.
Enzyme Kinetics and Steady-State Analysis of HpcG Activity
Enzyme kinetics provides quantitative data on the efficiency and affinity of an enzyme for its substrate. Steady-state analysis of HpcG has been performed to determine its key kinetic parameters. The enzyme follows Michaelis-Menten kinetics, and its activity is dependent on a divalent metal ion, typically magnesium. nih.gov The reaction catalyzed by HpcG is the hydration of the double bond in (4Z)-2-oxohept-4-enedioate to produce (4S)-4-hydroxy-2-oxoheptanedioate. enzyme-database.orgebi.ac.uk
Kinetic studies have revealed that the mechanism likely involves an enzyme-catalyzed ketonization step. googleapis.com This suggests a sophisticated chemical mechanism that goes beyond a simple water addition. The kinetic parameters, such as Kₘ and kcat, quantify the enzyme's affinity for its substrate and its turnover rate, respectively.
Table 1: Kinetic Parameters for HpcG
| Substrate | Kₘ (mM) | Reference |
|---|---|---|
| 4-hydroxy-2-ketopentanoate | 0.38 | uniprot.org |
This interactive table allows for sorting and filtering of the presented data.
Bifunctional Enzymes Involved in this compound Metabolism
Some metabolic pathways utilize multifunctional enzymes that can catalyze several reactions, streamlining the metabolic process. The degradation pathway of 4-hydroxyphenylacetate (B1229458), which involves this compound, features such enzymes. uniprot.org
HpcE: Decarboxylase/Isomerase Activity Leading to Related Intermediates
HpcE is a remarkable bifunctional enzyme that plays a crucial role in the homoprotocatechuate catabolic pathway. uniprot.orgresearchgate.net It catalyzes both the decarboxylation of 5-oxopent-3-ene-1,2,5-tricarboxylate and the isomerization of 2-hydroxyhepta-2,4-diene-1,7-dioate. uniprot.orgnih.gov The crystal structure of HpcE from E. coli reveals that the enzyme is composed of two similar domains, each likely responsible for one of the catalytic activities. researchgate.netnih.govrcsb.org This dual functionality within a single protein highlights the efficiency of metabolic pathway evolution.
Other Hydratases and Aldolases in Aromatic Compound Degradation
The degradation of various aromatic compounds involves a diverse array of hydratases and aldolases. biorxiv.org For example, the catabolism of naphthalene (B1677914) and phenanthrene (B1679779) utilizes bifunctional hydratase-aldolases like NahE and PhdJ. nih.gov These enzymes, while acting on different substrates, often share mechanistic and structural features with the enzymes of the homoprotocatechuate pathway. nih.govasm.org The study of these related enzymes provides a broader understanding of how enzyme superfamilies evolve to handle a wide range of chemical transformations in aromatic catabolism. nih.govresearchgate.net
Comparative Enzymatic Analysis of 2-Oxohept-4-ene-1,7-dioate Hydratases and Analogous Enzymes
Comparing 2-oxohept-4-ene-1,7-dioate hydratase (HpcG) with other hydratases provides insights into enzyme evolution and substrate specificity. HpcG belongs to the fumarylacetoacetate hydrolase (FAH) superfamily. ebi.ac.ukembl.de Enzymes in this superfamily share a common structural fold but have evolved to catalyze a variety of reactions, including hydration, dehydration, isomerization, and decarboxylation. researchgate.net
The HpcG hydratase from E. coli C is homologous to the HpaH hydratase from E. coli W. asm.org Comparative analysis of these and other related enzymes reveals conserved catalytic residues and metal-binding sites, which are hallmarks of their shared ancestry. However, subtle differences in the active site architecture account for their distinct substrate specificities, ensuring that the correct metabolic intermediates are processed within their respective pathways.
Table 2: Comparison of Related Hydratases and Aldolases
| Enzyme | Function | Organism | Pathway |
|---|---|---|---|
| HpcG | Hydratase | Escherichia coli | Homoprotocatechuate Degradation |
| HpcE | Decarboxylase/Isomerase | Escherichia coli | Homoprotocatechuate Degradation |
| NahE | Hydratase-Aldolase | Pseudomonas putida | Naphthalene Degradation |
This interactive table allows for sorting and filtering of the presented data.
Comparison with Catechol Pathway Enzymes
The homoprotocatechuate pathway for 4-HPA degradation shares some functional similarities with the catechol meta-cleavage pathway, but the enzymes involved also exhibit significant differences, pointing to distinct evolutionary histories. asm.org Both pathways are crucial for the bacterial catabolism of aromatic compounds, breaking down ring structures into metabolites that can enter central metabolic cycles. dntb.gov.uaresearchgate.net
The hydratase HpcG from the homoprotocatechuate pathway in E. coli C has been compared to its functional analogues in the catechol pathway. Research has revealed that HpcG shares nearly 40% amino-acid identity with corresponding hydratases from the catechol pathway. asm.org Furthermore, HpcG shows 32% sequence identity with 2-hydroxypentadienoic acid hydratase, another enzyme from a related aromatic degradation pathway. iucr.org This suggests a shared ancestry for these hydratases within the broader FAA hydrolase superfamily. dntb.gov.uamdpi.com
In contrast, other key enzymes in the homoprotocatechuate pathway show little to no resemblance to their counterparts in the catechol pathway. Specifically, the homoprotocatechuate 2,3-dioxygenase (HpaD) and the 5-carboxymethyl-2-hydroxymuconate isomerase (HpaF) appear to have evolved from different origins than the dioxygenases and isomerases found in other aromatic degradation routes. asm.org This mosaic of evolutionary origins, with some enzymes sharing ancestry while others are unique, illustrates how bacteria can adapt by recruiting and evolving genetic cassettes to metabolize novel nutritional sources. asm.org
| Enzyme/Feature | Homoprotocatechuate Pathway | Catechol Pathway Comparison | Reference |
|---|---|---|---|
| Hydratase (HpcG/HpaH) | Hydrates this compound. | Shares nearly 40% amino-acid identity with analogous enzymes in the catechol pathway. | asm.org |
| Dioxygenase (HpaD) | Acts on homoprotocatechuate. | Presents no significant similarity to dioxygenases of other aromatic pathways, suggesting a different evolutionary origin. | asm.org |
| Isomerase (HpaF) | Acts on 5-carboxymethyl-2-hydroxy-muconic acid. | Does not present similarity to equivalent isomerases of other aromatic pathways. | asm.org |
| Evolutionary Superfamily | Many enzymes, including HpcE and HpcG, belong to the Fumarylacetoacetate (FAA) hydrolase superfamily. | Enzymes in the catechol pathway, like 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase, also belong to the FAA hydrolase family. | dntb.gov.uamdpi.com |
Molecular Genetics and Regulation of 2 Oxohept 4 Ene 1,7 Dioic Acid Pathways
Organization of Gene Clusters Involved in 4-HPA/HPC Catabolism
The gene encoding the enzyme responsible for the hydration of an intermediate to form 2,4-dihydroxy-hept-2-ene-1,7-dioic acid is a critical component of the HPC meta-cleavage pathway. In E. coli C, this enzyme, 2-oxohept-3-ene-1,7-dioic acid (OHED) hydratase, is encoded by the hpcG gene. researchgate.netnih.gov The hpcG gene has been successfully cloned and expressed, allowing for the purification and characterization of the HpcG protein. nih.govresearchgate.net
In E. coli W, the homologous gene is designated hpaH. asm.org The hpaH gene product shares significant sequence identity with the HpcG hydratase from E. coli C and is presumed to catalyze the same reaction. asm.org The initial cloning of the entire hpa gene cluster from E. coli W was facilitated by using a gene probe derived from Klebsiella pneumoniae, which showed hybridization only with bacterial strains capable of growing on 4-HPA. asm.org The sequencing of hpcG and its comparison with other hydratases have revealed evolutionary relationships with enzymes from other catabolic pathways, such as the catechol degradation pathway. researchgate.net
| Gene | Organism | Encoded Enzyme | Homology |
| hpcG | Escherichia coli C | 2-oxohept-3-ene-1,7-dioic acid (OHED) hydratase | Shows 36% amino acid identity with the catechol pathway hydratase. researchgate.net |
| hpaH | Escherichia coli W | 2-oxo-hept-3-ene-1,7-dioic acid hydratase | Homologous to the HpcG hydratase from E. coli C. asm.org |
The catabolic genes within the hpa and hpc clusters are organized into operons, allowing for their co-regulation and coordinated expression. nih.govnih.gov In E. coli W, the 4-HPA pathway genes are arranged into at least two key operons:
The upper operon (hpaBC) : Encodes the two-component 4-HPA monooxygenase that converts 4-HPA to HPC. nih.govresearchgate.netnih.gov
The meta-cleavage operon (hpaGEDFHI) : Encodes the enzymes that process the aromatic ring of HPC through a series of reactions leading to central metabolites. asm.orgresearchgate.netnih.gov All genes within this operon are transcribed in the same direction. asm.org
A similar organization is observed in E. coli C, where the meta-cleavage pathway is encoded by the hpcECBDGH operon. nih.govasm.org The gene order reflects the sequential steps of the catabolic pathway, from the initial ring cleavage to the final products. nih.gov This operon structure is a common feature in bacterial metabolic pathways, ensuring the efficient production of all necessary enzymes in response to the presence of a specific substrate. nih.gov
Identification and Cloning of hpcG and hpaH Genes
Transcriptional Regulation of Pathway Genes
The expression of the hpa and hpc gene clusters is tightly controlled at the transcriptional level. This regulation ensures that the energy-intensive process of synthesizing these catabolic enzymes only occurs when the target aromatic compound is available and more easily metabolized carbon sources are absent. The regulatory system involves specific transcriptional regulators, inducer molecules, and global control networks. researchgate.net
Two primary regulatory proteins govern the expression of the hpa operons in E. coli:
HpaA : This protein is a transcriptional activator belonging to the AraC/XylS family of regulators. nih.govresearchgate.net HpaA positively regulates the transcription of the hpaBC upper operon. Its activation is triggered by the presence of specific aromatic effector molecules. nih.gov
HpaR : This protein is a transcriptional repressor and a member of the MarR family of regulators. nih.govresearchgate.net HpaR controls the meta-cleavage operon (hpaGEDFHI) by binding to operator sites in the promoter region, blocking transcription. nih.govnih.gov In addition to regulating the catabolic operon, HpaR also autoregulates its own expression. researchgate.net The binding of an inducer molecule to HpaR causes a conformational change, leading to its dissociation from the DNA and allowing transcription to proceed. nih.gov Homologs of HpaR have been identified and characterized in other bacteria, such as Acinetobacter baumannii and Yersinia pseudotuberculosis, where they perform a similar repressive function on the corresponding catabolic operons. nih.govfrontiersin.org
| Regulatory Protein | Gene | Family | Function | Target Operon |
| HpaA | hpaA | AraC/XylS | Activator | hpaBC (upper pathway) nih.govresearchgate.net |
| HpaR | hpaR | MarR | Repressor | hpaGEDFHI (meta-cleavage) and hpaR (autoregulation) nih.govresearchgate.netnih.gov |
The activity of the regulatory proteins HpaA and HpaR is modulated by specific inducer molecules, which are typically the substrate of the pathway or an early intermediate.
Inducers for HpaA : The HpaA activator is triggered by 4-HPA, 3-HPA, and phenylacetate. nih.gov
Inducers for HpaR : The HpaR repressor is inactivated by 4-HPA, 3-HPA, and, most directly, by 3,4-dihydroxyphenylacetic acid (HPC), the product of the HpaBC enzyme and substrate for the meta-cleavage pathway. researchgate.netnih.gov
Regulatory Genes and Proteins (e.g., HpaR, HpaA)
Genomic Context and Comparative Genomics of OHED-Metabolizing Organisms
The ability to metabolize 4-HPA and related compounds via the OHED pathway is distributed among various bacterial genera, but it is not universal. For instance, while E. coli strains W and C possess the hpa/hpc gene clusters, the common laboratory strain E. coli K-12 lacks them. nih.gov
Comparative genomic analyses have revealed both conservation and diversity in the organization of these catabolic pathways across different species. nih.govfrontiersin.org Homologous gene clusters for 4-HPA degradation are found in a range of bacteria, including:
Klebsiella pneumoniae asm.org
Pseudomonas putida frontiersin.org
Burkholderia xenovorans plos.org
Acinetobacter baumannii nih.gov
Yersinia pseudotuberculosis frontiersin.org
Salmonella Typhimurium asm.org
In Burkholderia xenovorans LB400, the hpa gene cluster is located on the minor chromosome, highlighting how different genomic architectures can accommodate these metabolic pathways. plos.org In Salmonella Typhimurium, the gene arrangement within the hpa operons differs from that in E. coli, with the upper and meta-cleavage operons being divergently transcribed. asm.org The identification of genes encoding 2-oxohepta-3-ene-1,7-dioic acid hydratase in organisms like Olivibacter sitiensis suggests a wider distribution of this metabolic capability than previously thought. osti.gov These comparative studies provide insights into the evolution of metabolic pathways and their adaptation to different ecological niches. core.ac.ukmdpi.com
Mobile Genetic Elements and Pathway Dissemination
The distribution of the 4-HPA degradation pathway among different bacterial species and even within strains of the same species, such as Escherichia coli, is not uniform. nih.gov For instance, laboratory strains like E. coli C and E. coli W can degrade 4-HPA, while the common laboratory strain E. coli K-12 cannot. nih.gov This patchy distribution strongly suggests that the genetic determinants for this metabolic capability are located on mobile genetic elements (MGEs), which can be transferred between bacteria.
Research indicates that the gene clusters responsible for the degradation of aromatic compounds are frequently located on genomic islands. frontiersin.org These islands are distinct regions of a bacterial genome that appear to have originated from a foreign source and often carry genes that confer adaptive advantages, such as resistance to antibiotics or the ability to metabolize novel substrates. frontiersin.org The hpa gene cluster of E. coli W, for example, is flanked by sequences that suggest its insertion into the chromosome, a characteristic feature of MGEs. nih.gov
The dissemination of these catabolic pathways via MGEs allows bacteria to rapidly adapt to new environmental niches where aromatic compounds, derived from plant lignin (B12514952) or industrial pollutants, are available as a carbon and energy source. nih.govnih.gov
Horizontal Gene Transfer Events and Evolutionary Divergence
Horizontal gene transfer (HGT) is the primary mechanism driving the dissemination of these mobile genetic elements and the evolution of metabolic pathways. frontiersin.org The HPC pathway provides a clear example of how HGT has assembled a complex metabolic route and led to its evolutionary divergence across different bacterial lineages.
Sequence analysis of the enzymes within the HPC pathway in E. coli C revealed no significant amino acid sequence similarities among them. researchgate.net This lack of relatedness suggests that the pathway was not formed by the duplication and subsequent divergence of an ancestral gene but was likely assembled from enzymes recruited from various genetic origins. researchgate.net
Furthermore, comparisons between the enzymes of the HPC pathway and those of other analogous catabolic routes, like the catechol degradation pathway, show limited similarity. For instance, the 5-carboxymethyl-2-hydroxymuconic acid semialdehyde (CHMS) dehydrogenase and the 2-oxohept-3-ene-1,7-dioic acid (OHED) hydratase from the E. coli C HPC pathway share only about 40% and 36% amino acid identity, respectively, with their counterparts in the catechol pathway. researchgate.net This indicates a distinct evolutionary origin for these enzyme families. asm.org
The hpa gene cluster in Corynebacterium aurimucosum shows a similar organization to the cluster in E. coli, pointing to a shared evolutionary history likely facilitated by HGT. nih.gov However, differences in gene content and regulation reflect the evolutionary divergence that has occurred as these bacteria adapted to their specific environments. nih.gov
Table 1: Comparison of Gene Clusters Involved in 4-Hydroxyphenylacetic Acid (HPA) Catabolism This table illustrates the organization and function of genes in the hpa/hpc clusters from different bacteria, highlighting similarities that suggest horizontal gene transfer and divergence.
| Gene | Function in E. coli W (hpa cluster) | Corresponding Gene in E. coli C (hpc cluster) | Function | Reference |
| hpaB, hpaC | 4-HPA 3-hydroxylase | hpcA, hpcC | Hydroxylation of 4-HPA to homoprotocatechuate (HPC) | asm.org, nih.gov |
| hpaD | HPC 2,3-dioxygenase | hpcB | Ring cleavage of HPC | asm.org, nih.gov |
| hpaE | 5-carboxymethyl-2-hydroxymuconic semialdehyde (CHMS) dehydrogenase | hpcF | Oxidation of CHMS | asm.org, nih.gov |
| hpaF | 5-carboxymethyl-2-hydroxymuconic acid (CHM) isomerase | hpcE | Isomerization of CHM | asm.org, nih.gov |
| hpaG | 5-oxopent-3-ene-1,2,5-tricarboxylic acid (OPET) decarboxylase | hpcD | Decarboxylation of OPET | asm.org, nih.gov |
| hpaH | Hydratase (acts on the product of the HpaG reaction) | hpcG | Hydration to form 2,4-dihydroxy-hept-2-ene-1,7-dioic acid | asm.org, nih.gov |
| hpaI | 2,4-dihydroxy-hept-2-ene-1,7-dioic acid (HHED) aldolase (B8822740) | hpcH | Cleavage of HHED to pyruvate (B1213749) and succinic semialdehyde | asm.org, nih.gov |
| hpaR, hpaA | Regulatory proteins | - | Transcriptional regulation of the operon | asm.org |
| hpaX | Transmembrane facilitator | - | Transport | asm.org |
Advanced Research Methodologies for Investigating 2 Oxohept 4 Ene 1,7 Dioic Acid Pathways
Recombinant Protein Expression and Purification Techniques
A fundamental approach to studying the enzymes involved in the 2-oxohept-4-ene-1,7-dioic acid pathway is the use of recombinant protein expression and purification. This allows for the production of large quantities of specific enzymes for detailed characterization.
Expression Systems and Cloning:
Escherichia coli: E. coli is a commonly used host for expressing these enzymes. For instance, the gene for 2-oxo-hept-3-ene-1,7-dioic acid (OHED) hydratase (HpcG) from E. coli C was cloned into the high-expression plasmid pET26b and overexpressed in E. coli BL21(DE3). nih.govresearchgate.netnih.gov Similarly, the nahK gene, encoding 4-oxalocrotonate decarboxylase from the NAH7 plasmid in Pseudomonas putida G7, was subcloned into a pET28a-TEV expression vector for expression in E. coli BL21(DE3) cells. nih.gov
Co-expression: In some cases, co-expression of multiple enzymes is necessary. For example, 4-oxalocrotonate decarboxylase (4-OD) and vinylpyruvate hydratase (VPH) from Pseudomonas putida mt-2, which form a complex, have been co-expressed to facilitate mechanistic and structural studies. nih.govacs.org
Purification Strategies: A multi-step purification process is typically employed to achieve high purity.
Affinity Chromatography: This is often the initial step. For example, hexahistidine tags (His-tags) are frequently added to the recombinant proteins, allowing for purification using immobilized metal-affinity chromatography (IMAC). researchgate.net
Ion Exchange Chromatography: This technique separates proteins based on their net charge and is a common subsequent purification step. jove.com
Size-Exclusion Chromatography (Gel Filtration): This method separates proteins based on their size and is often used as a final polishing step to achieve homogeneity. nih.govresearchgate.netjove.com For example, NahK was purified to homogeneity using size-exclusion chromatography. nih.gov
The purity of the final protein sample is typically assessed by SDS-PAGE analysis. nih.gov Successful purification yields a stable and active enzyme that can be used for further studies. nih.gov
Interactive Data Table: Recombinant Expression and Purification of Pathway Enzymes
| Enzyme | Source Organism | Expression Host | Vector | Purification Methods | Reference |
|---|---|---|---|---|---|
| 2-oxo-hept-3-ene-1,7-dioic acid (OHED) hydratase (HpcG) | Escherichia coli C | Escherichia coli BL21(DE3) | pET26b | Three-step purification | nih.govresearchgate.netnih.gov |
| 4-oxalocrotonate decarboxylase (NahK) | Pseudomonas putida G7 | Escherichia coli BL21(DE3) | pET28a-TEV | Size-exclusion chromatography | nih.gov |
| 4-oxalocrotonate decarboxylase (4-OD) and vinylpyruvate hydratase (VPH) | Pseudomonas putida mt-2 | E. coli (co-expressed) | Not specified | Not specified | nih.govacs.org |
| 2,4-dihydroxy-hepta-2-ene-1,7-dioate (HHED) aldolase (B8822740) (HpcH) | Escherichia coli C | Escherichia coli BL21 (DE3) | pProEx-HTa | Immobilized metal-affinity chromatography, Size-exclusion chromatography | researchgate.net |
Spectroscopic and Spectrometric Approaches for Reaction Monitoring and Mechanistic Studies
Spectroscopic and spectrometric techniques are invaluable for monitoring enzymatic reactions in real-time and elucidating their mechanisms.
UV-Vis Spectroscopy: This technique is commonly used for enzyme assays. The activity of enzymes in the this compound pathway can be monitored by observing changes in the UV-Vis spectrum that correspond to the consumption of substrate or the formation of product. jove.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the structure of substrates and products, and for tracking the stereochemical course of a reaction. For example, NMR was used to show that the decarboxylation of (5S)-2-oxo-3-[5-D]hexenedioate by the 4-OD/VPH complex generates 2-hydroxy-2,4E-[5-D]pentadienoate. nih.govacs.org
X-ray Crystallography: This technique provides high-resolution, three-dimensional structures of enzymes, offering insights into substrate binding and the catalytic mechanism. nih.govjove.com For example, crystals of 2-oxo-hept-3-ene-1,7-dioic acid hydratase (HpcG) have been obtained and diffracted to a resolution of 2.1 Å. nih.govresearchgate.netnih.gov Similarly, crystal structures of 4-oxalocrotonate decarboxylase (NahK) in both its apo form and bound to substrate analogues have been determined. nih.gov
Isotope Effect Studies: Kinetic isotope effects (KIEs) are measured to probe the rate-limiting steps of an enzymatic reaction. A ¹³C kinetic isotope effect was observed for the decarboxylation of 2-oxo-3-hexenedioate by the 4-OD/VPH complex, suggesting that the decarboxylation step is nearly rate-limiting. nih.govacs.org
Genetic Manipulation and Pathway Engineering Strategies in Microorganisms
Genetic manipulation and pathway engineering are employed to understand the in vivo function of the this compound pathway and to create microorganisms with enhanced degradative capabilities.
Gene Deletion and Knockout: Deleting or knocking out specific genes in the pathway helps to confirm their function. For instance, in Pseudomonas putida, genes related to product degradation or competing pathways have been deleted to improve the production of desired compounds. frontiersin.org
Heterologous Expression and Plasmid-Based Systems: Degradative pathways can be introduced into new host organisms through the heterologous expression of the relevant genes, often using plasmids. asm.org The pSEVA series of shuttle vectors are widely used for metabolic engineering in Pseudomonas species. asm.org
Metabolic Engineering for Bioremediation: Microorganisms like Pseudomonas are often targeted for metabolic engineering due to their natural ability to degrade aromatic compounds. asm.orgnih.govresearchgate.net For example, Pseudomonas putida has been engineered to simultaneously biodegrade a mixture of benzene (B151609), toluene, and p-xylene (B151628) by creating a hybrid pathway. nih.gov The goal of such engineering is often to overcome challenges like slow degradation rates and the instability of the degradation phenotype. nih.gov
Directed Evolution: This technique can be used to improve the efficiency and substrate range of enzymes in the pathway. asm.org
Interactive Data Table: Genetic Engineering Strategies in Pseudomonas
| Organism | Engineering Strategy | Target Pathway/Compound | Outcome | Reference |
|---|---|---|---|---|
| Pseudomonas bharatica CSV86T | Heterologous expression of carbaryl (B1668338) hydrolase and 1-naphthol (B170400) 2-hydroxylase | Carbaryl degradation | Engineered strain preferentially utilizes carbaryl over glucose | asm.org |
| Pseudomonas putida TB101 | Introduction of TOL plasmid pWW0 into P. putida F39/D | Benzene, toluene, and p-xylene (BTX) mixture | Simultaneous mineralization of BTX mixture | nih.gov |
| Pseudomonas putida KT2440 | Overexpression of chorismate lyase and feedback-resistant DAHP synthase; deletion of competing pathway genes | para-Hydroxy benzoic acid (PHBA) production | Increased PHBA titer and carbon yield | frontiersin.org |
Bioinformatic and Computational Analyses of Enzyme Function and Evolution
Bioinformatic and computational tools are essential for analyzing the vast amount of sequence and structural data generated for the enzymes of the this compound pathway.
Sequence Alignment and Homology Modeling: Comparing the amino acid sequences of enzymes helps to identify conserved regions and predict function. asm.org For example, the HpaH hydratase from E. coli W is homologous to the HpcG hydratase from E. coli C. asm.org However, sequence comparisons have also shown that the isomerases and dioxygenases of the HPC meta-cleavage pathway appear to have evolved from a different origin than equivalent enzymes in other aromatic degradation pathways. asm.org
Phylogenetic Analysis: This helps to understand the evolutionary relationships between different enzymes and pathways. frontiersin.org
Genome Mining and Gene Cluster Identification: Bioinformatic tools are used to identify gene clusters encoding metabolic pathways in sequenced genomes. bioinformatics.nl The gene for 2-oxo-hept-4-ene-1,7-dioate hydratase is typically found adjacent to other genes of the 4-hydroxyphenylacetic acid catabolism pathway. ebi.ac.ukebi.ac.uk
Quantum Chemical Modeling: Methods like density functional theory (DFT) are used to study the reaction mechanisms of enzymes at a molecular level. researchgate.netdiva-portal.org These studies can provide insights into the energetics of the reaction and the roles of active site residues. researchgate.netdiva-portal.org For example, computational studies of 4-oxalocrotonate tautomerase support a mechanism where a proline residue acts as a base to shuttle a proton. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can reveal the conformational flexibility of enzymes and provide insights into allosteric regulation and long-range communication within the protein structure. mdpi.com
Synthetic Biology and Biotechnological Potential
Engineered Microbial Systems for Enhanced Degradation of Aromatic Pollutants (Bioremediation)
The compound 2-Oxohept-4-ene-1,7-dioic acid is a key intermediate in the meta-cleavage pathway for the degradation of aromatic compounds, such as 4-hydroxyphenylacetic acid (4-HPA). nih.govnih.gov This metabolic route is crucial for the bioremediation of environments contaminated with these pollutants. nih.govsemanticscholar.org The inherent ability of various microorganisms, particularly bacteria like Escherichia coli and Pseudomonas species, to break down aromatic compounds has been a focal point of metabolic engineering and synthetic biology. nih.govpjoes.com The goal of this engineering is to enhance the efficiency and expand the range of pollutants that can be degraded. semanticscholar.orgfrontiersin.org
Understanding the enzymatic steps in pathways like the 4-HPA degradation pathway, which involves this compound, is fundamental to designing improved bioremediation strategies. nih.gov For instance, the degradation of 4-HPA in E. coli proceeds through a series of enzymatic reactions, including hydroxylation, dioxygenation, and isomerization, eventually leading to central metabolites like pyruvate (B1213749) and succinic semialdehyde. nih.gov The enzyme 2-oxo-hept-3-ene-1,7-dioic acid (OHED) hydratase, also known as HpcG, plays a role in this pathway. nih.govresearchgate.net
Metabolic engineering approaches often involve the overexpression of rate-limiting enzymes or the introduction of genes from other organisms to create more robust degradation pathways. wikipedia.orgebsco.com For example, Pseudomonas putida, a bacterium known for its metabolic versatility and tolerance to toxic aromatic compounds, has been a primary target for such engineering efforts. nih.gov By modifying its genetic and regulatory networks, scientists aim to channel more carbon from aromatic pollutants through degradation pathways that include intermediates like this compound, thereby accelerating the cleanup of contaminated sites. wikipedia.org The integration of systems biology with synthetic biology tools allows for the rational design and optimization of these microbial catalysts for more effective bioremediation. frontiersin.org
Table 1: Key Enzymes and Metabolites in the 4-HPA Degradation Pathway Involving this compound
| Metabolite/Enzyme | Abbreviation | Role in the Pathway | Reference |
| 4-Hydroxyphenylacetic acid | 4-HPA | Initial aromatic substrate | nih.gov |
| Homoprotocatechuate | HPC | Catecholic intermediate | nih.gov |
| 5-Carboxymethyl-2-hydroxy-muconic semialdehyde | CHMS | Product of HPC meta-cleavage | nih.gov |
| 2-Hydroxy-hept-2,4-diene-1,7-dioic acid | HHDD | Intermediate in the pathway | nih.gov |
| This compound | OHED | Key intermediate subject to hydration | nih.govgoogle.com |
| 2,4-Dihydroxy-hept-2-ene-1,7-dioic acid | HHED | Product of OHED hydration | nih.gov |
| HpaBC | - | HPA monooxygenase | nih.gov |
| HpaD | - | HPC 2,3-dioxygenase | nih.gov |
| HpaH | - | Hydratase acting on HHDD | nih.gov |
| HpcG | - | 2-oxo-hept-3-ene-1,7-dioic acid hydratase | nih.govasm.org |
| HpaI | - | HHED aldolase (B8822740) | nih.gov |
Biosynthesis of Industrially Relevant Intermediates from Aromatic Precursors
The metabolic pathways that degrade aromatic compounds can be repurposed through synthetic biology to produce valuable chemicals. Instead of complete mineralization to carbon dioxide and water, the carbon from aromatic precursors can be funneled into the production of industrially relevant intermediates. rsc.org The intermediate, this compound (OHED), and its associated metabolic route, the OHED pathway, represent a potential branch point for creating novel biosynthetic routes. google.comgoogle.com
Strategies for Directing Carbon Flow through OHED Pathways
Metabolic engineering provides a powerful toolkit for controlling the flow of carbon through cellular pathways. wikipedia.org To channel intermediates from aromatic degradation, such as those in the OHED pathway, towards the synthesis of desired products, several strategies can be employed. These include:
Overexpression of key enzymes: Increasing the concentration of enzymes that catalyze reactions leading to a desired product can pull metabolic flux in that direction. wikipedia.org
Blocking competing pathways: Deleting or inhibiting genes that encode enzymes for competing metabolic routes can prevent the siphoning of intermediates away from the target pathway. wikipedia.org For instance, in the context of producing compounds from aromatic precursors, pathways leading to central metabolism might be downregulated.
Heterologous gene expression: Introducing genes from other organisms can create new enzymatic steps or entire pathways that convert native intermediates into novel products. wikipedia.orgnih.gov
Enzyme engineering: Modifying the catalytic properties of enzymes can enhance their specificity for a particular substrate or improve their catalytic rate, thereby optimizing the production pathway. wikipedia.org
These strategies, often guided by metabolic modeling and flux analysis, allow for the rational design of microbial cell factories that can efficiently convert aromatic compounds into valuable chemicals. wikipedia.org The goal is to create a "biological funnel" where the carbon from a variety of aromatic inputs is directed through a central pathway, like the one involving OHED, and then converted into a single, high-value product.
Construction of Novel Metabolic Routes Utilizing OHED or its Derivatives
The chemical structure of this compound, with its multiple functional groups, makes it a versatile precursor for a range of other molecules. nih.govebi.ac.uk Synthetic biology enables the design and construction of entirely new metabolic pathways that can utilize OHED or its derivatives to produce non-natural chemicals. nih.govgoogle.com This involves combining enzymes from different organisms in a single host to create a synthetic cascade of reactions. nih.gov
For example, enzymes such as reductases, aminotransferases, or decarboxylases could be introduced into a host organism that metabolizes aromatics via the OHED pathway. google.comgoogle.com These enzymes could then act on OHED or its downstream metabolites to produce a variety of compounds, including diacids, amino acids, or alcohols with different chain lengths and functionalities. The development of such novel pathways is a key area of research in synthetic biology, with the potential to provide sustainable and bio-based alternatives to conventional chemical synthesis for a wide array of products. rsc.orgnih.gov The ability to transfer entire metabolic pathways from one organism to another, or to assemble them from different sources, opens up a vast design space for the production of new molecules. nih.govelifesciences.org
Table 2: Potential Industrially Relevant Chemicals from OHED Derivatives
| Precursor | Enzymatic Transformation | Potential Product Class | Industrial Relevance | Reference |
| This compound (OHED) | Reduction | Dicarboxylic acids | Polymers, lubricants | google.comgoogle.com |
| This compound (OHED) | Reductive amination | Diamino acids | Polyamides (e.g., nylon precursors) | google.comgoogle.com |
| This compound (OHED) | Decarboxylation followed by further modifications | Shorter-chain specialty chemicals | Fine chemicals, pharmaceuticals | google.comgoogle.com |
| OHED derivatives | Various enzymatic modifications | Bio-based polymers, fine chemicals | Sustainable materials, chemical feedstocks | rsc.org |
Future Research Directions and Unaddressed Questions
Elucidation of Complete Reaction Mechanisms of Associated Enzymes
The enzymes responsible for the synthesis and degradation of OHED, primarily the bifunctional isomerase/decarboxylase HpcE and the hydratase HpcG, have been the subject of initial characterization. However, a complete, atom-level understanding of their catalytic mechanisms is yet to be achieved.
Kinetic and stereochemical studies of 2-oxo-hept-4-ene-1,7-dioate hydratase (HpcG) from Escherichia coli C have provided substantial evidence for a mechanism involving the isomerization of OHED to its α,β-unsaturated ketone tautomer, followed by a Michael addition of water. acs.orgresearchgate.net Isotope labeling experiments have shown that a solvent deuteron (B1233211) is incorporated at both the C-3 and C-5 positions when the reaction is conducted in D₂O. acs.orgresearchgate.net This supports the proposed ketonization step. acs.orgresearchgate.net Despite these advances, a crucial question remains unanswered: whether this mechanistic sequence proceeds via a one-base or a two-base mechanism. acs.orgresearchgate.net The precise roles of active site residues in proton abstraction and donation are yet to be definitively established.
Future research should focus on advanced techniques such as time-resolved crystallography and cryo-electron microscopy to capture snapshots of the enzyme-substrate complexes at various stages of the reaction cycle. Combining these structural approaches with sophisticated computational modeling will be instrumental in mapping the entire reaction coordinate and identifying the transient intermediates and transition states. Such studies will provide a definitive answer to the one-base versus two-base mechanistic question and offer a deeper understanding of how these enzymes achieve their remarkable catalytic efficiency and specificity.
Discovery of Novel OHED-Related Pathways in Diverse Organisms
The homoprotocatechuate pathway, in which OHED is a key intermediate, has been well-characterized in bacteria like Escherichia coli. nih.govnih.gov However, the metabolic diversity of the microbial world suggests that novel pathways involving OHED or structurally similar compounds are likely to exist in a wide range of organisms.
Genomic and metagenomic sequencing efforts have begun to uncover genes homologous to those in the homoprotocatechuate pathway in various bacteria, including those from the rhizosphere and marine environments. dntb.gov.uaresearchgate.netfrontiersin.org For instance, genes encoding enzymes such as 2-keto-4-pentenoate hydratase/2-oxohepta-3-ene-1,7-dioic acid hydratase have been identified in the genomes of organisms like Olivibacter sitiensis and in the metatranscriptome of the wheat rhizosphere, suggesting their involvement in catechol catabolic pathways. frontiersin.org Furthermore, studies on the degradation of organic solvents like tetralin have identified hydratases and aldolases that act on long-chain dicarboxylic acids, which are structurally related to OHED. nih.gov
A significant area for future research is the systematic exploration of microbial genomes and metagenomes for novel genes and gene clusters associated with OHED metabolism. This can be achieved through a combination of bioinformatics, comparative genomics, and functional genomics. The discovery of new pathways will not only expand our knowledge of microbial metabolism but could also reveal novel enzymes with unique substrate specificities and catalytic properties. Investigating these pathways in fungi and other eukaryotes is another promising avenue, as the degradation of aromatic compounds in these organisms is less understood. nih.gov
Advanced Genetic and Metabolic Engineering for Biotechnological Applications
The enzymes of the homoprotocatechuate pathway hold considerable promise for various biotechnological applications, including bioremediation and the synthesis of fine chemicals. nih.govnih.gov Advanced genetic and metabolic engineering strategies are crucial for harnessing this potential.
The ability of certain E. coli strains to degrade aromatic compounds via the homoprotocatechuate pathway makes them attractive candidates for bioremediation. nih.gov Engineering these strains to enhance their efficiency and broaden their substrate range is a key research goal. This could involve overexpressing key enzymes, modifying regulatory networks to optimize pathway flux, and introducing genes from other organisms to degrade a wider variety of pollutants. csic.es For example, engineering a mobile aromatic degradative cluster has been proposed to expand the catabolic capabilities of bacteria. asm.org Furthermore, understanding the interactions within the gut-brain axis, where bacterial pathways like the homoprotocatechuate pathway may influence host neurochemistry, opens up novel avenues for therapeutic interventions. tennessee.edu
In the realm of biocatalysis, the enzymes of this pathway can be used for the stereoselective synthesis of valuable chiral compounds. nih.gov Directed evolution and rational protein design can be employed to alter the substrate specificity and enhance the catalytic activity of enzymes like HpcG for specific industrial applications. The creation of synthetic metabolic pathways by combining enzymes from different sources could lead to the production of novel chemicals and biofuels from renewable aromatic feedstocks derived from lignin (B12514952). frontiersin.org
Theoretical Modeling of Enzyme Catalysis and Substrate Interactions
Computational approaches, including molecular modeling and docking, are becoming increasingly powerful tools for understanding enzyme function. dntb.gov.uamdpi.com For OHED-related enzymes, theoretical modeling can provide insights that are difficult to obtain through experimental methods alone.
Initial molecular modeling and docking studies have been performed on proteins from the homoprotocatechuate pathway to predict their interactions with substrates. mdpi.com The crystal structure of HpcG has been solved, providing a template for more detailed computational analyses. researchgate.netnih.gov These structural models can be used to perform molecular dynamics simulations to study the conformational changes that occur during substrate binding and catalysis. Quantum mechanics/molecular mechanics (QM/MM) calculations can be employed to model the electronic rearrangements that occur during the enzymatic reaction, providing a detailed picture of the transition states and reaction intermediates.
Q & A
Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
